N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features both benzothiazole and phthalazine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves the formation of the benzothiazole and phthalazine rings, followed by their coupling through an acetamide linkage. Common synthetic routes may include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of Phthalazine Ring: This can be synthesized from phthalic anhydride and hydrazine, followed by functionalization to introduce the hydroxy group.
Coupling Reaction: The final step involves coupling the benzothiazole and phthalazine derivatives through an acetamide linkage, typically using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinone-like structures.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the parent compound.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzothiazole and phthalazine structures can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Phthalazine Derivatives: Often studied for their anti-inflammatory and antitumor properties.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is unique due to the combination of benzothiazole and phthalazine moieties, which may confer a distinct set of biological activities and chemical reactivity compared to compounds containing only one of these structures.
Properties
Molecular Formula |
C17H12N4O2S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H12N4O2S/c22-15(19-17-18-12-7-3-4-8-14(12)24-17)9-13-10-5-1-2-6-11(10)16(23)21-20-13/h1-8H,9H2,(H,21,23)(H,18,19,22) |
InChI Key |
PJWWJVNZSUHIBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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